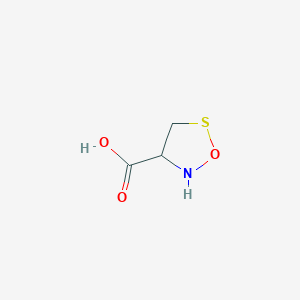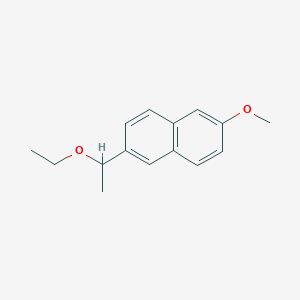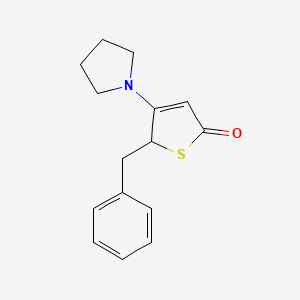
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine is a chemical compound with the molecular formula C6H15NSi. It is also known by other names such as 1,3-Divinyltetramethyldisilazane and N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine . This compound is part of the silanamine family, which is characterized by the presence of silicon-nitrogen bonds.
Méthodes De Préparation
The synthesis of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine typically involves the reaction of vinylsilane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The vinyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: The silicon-nitrogen bond can be hydrolyzed under acidic or basic conditions to yield silanols and amines.
Applications De Recherche Scientifique
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine can be compared with other similar compounds such as:
1,3-Divinyltetramethyldisilazane: Similar in structure but with different substituents on the silicon atoms.
N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine: Another compound with a similar silicon-nitrogen bond but different alkyl groups.
N,N-Diethyl-1,1-dimethylsilylamine: A related compound with ethyl groups instead of vinyl groups.
Propriétés
| 114460-68-3 | |
Formule moléculaire |
C6H15NSi |
Poids moléculaire |
129.28 g/mol |
Nom IUPAC |
N-[ethenyl(dimethyl)silyl]ethanamine |
InChI |
InChI=1S/C6H15NSi/c1-5-7-8(3,4)6-2/h6-7H,2,5H2,1,3-4H3 |
Clé InChI |
MSSPHAUTEGRNOE-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)

![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)



